molecular formula C19H15ClN2O2 B2974102 2-chloro-N-[2-(phenoxymethyl)phenyl]pyridine-4-carboxamide CAS No. 1211206-42-6

2-chloro-N-[2-(phenoxymethyl)phenyl]pyridine-4-carboxamide

Cat. No.: B2974102
CAS No.: 1211206-42-6
M. Wt: 338.79
InChI Key: ZGIUXDIKKNDFMT-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(phenoxymethyl)phenyl]pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position and a carboxamide group at the 4-position Additionally, it has a phenoxymethyl group attached to the phenyl ring, which is connected to the nitrogen atom of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(phenoxymethyl)phenyl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloropyridine and other reagents.

    Introduction of the Phenoxymethyl Group: The phenoxymethyl group can be introduced through a nucleophilic substitution reaction, where a phenoxymethyl halide reacts with the pyridine derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(phenoxymethyl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 2-position of the pyridine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride can be used for oxidation and reduction reactions.

    Hydrolysis: Acidic conditions may involve hydrochloric acid, while basic conditions may involve sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can yield carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[2-(phenoxymethyl)phenyl]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties, making it a candidate for drug development.

    Medicine: Due to its potential biological activities, it can be explored for therapeutic applications in treating various diseases.

    Industry: The compound can be used in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(phenoxymethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, reduction of inflammation, or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-(trifluoromethyl)pyridine: This compound has a similar pyridine ring structure with a chloro group at the 2-position and a trifluoromethyl group at the 4-position.

    2-chloro-N-(phenyl)pyridine-4-carboxamide: This compound is similar but lacks the phenoxymethyl group attached to the phenyl ring.

    4-chloro-2-(phenoxymethyl)pyridine: This compound has a similar structure but with the chloro and phenoxymethyl groups at different positions on the pyridine ring.

Uniqueness

2-chloro-N-[2-(phenoxymethyl)phenyl]pyridine-4-carboxamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the phenoxymethyl group attached to the phenyl ring and the carboxamide group at the 4-position of the pyridine ring can influence its reactivity and interactions with molecular targets.

Properties

IUPAC Name

2-chloro-N-[2-(phenoxymethyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c20-18-12-14(10-11-21-18)19(23)22-17-9-5-4-6-15(17)13-24-16-7-2-1-3-8-16/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIUXDIKKNDFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=CC=C2NC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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